molecular formula C8H3ClFNO B3210213 3-Cyano-5-fluoro-benzoic acid chloride CAS No. 1064396-14-0

3-Cyano-5-fluoro-benzoic acid chloride

Cat. No. B3210213
CAS RN: 1064396-14-0
M. Wt: 183.56 g/mol
InChI Key: WLBLIJUBANCKOH-UHFFFAOYSA-N
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Description

3-Cyano-5-fluorobenzoic acid is a chemical compound with the molecular formula C8H4FNO2 . It has an average mass of 165.121 Da and a monoisotopic mass of 165.022614 Da . It is used as an intermediate in the preparation of arylbenzamides .


Synthesis Analysis

The synthesis of 3-Cyano-5-fluorobenzoic acid or similar compounds often involves the use of benzonitrile as a raw material . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Molecular Structure Analysis

The molecular structure of 3-Cyano-5-fluorobenzoic acid consists of a benzene ring substituted with a cyano group at the 3-position and a fluoro group at the 5-position . The carboxylic acid group is attached to the benzene ring .


Chemical Reactions Analysis

As a benzoic acid building block, 3-Cyano-5-fluorobenzoic acid can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .


Physical And Chemical Properties Analysis

3-Cyano-5-fluorobenzoic acid is a solid at room temperature . It has a molecular weight of 165.12 . The compound is sealed in dry conditions and stored at room temperature .

Safety and Hazards

3-Cyano-5-fluorobenzoic acid is classified under GHS07 for safety . It is harmful if swallowed (H302) and precautions should be taken to avoid breathing dust, mist, or gas . Protective gloves, eye protection, and face protection should be worn when handling this compound .

Relevant Papers One relevant paper discusses the structural aspects of ortho chloro- and fluoro- substituted benzoic acids and their implications on chemical properties . Another paper discusses the synthesis and pharmacological activities of azo dye derivatives . These papers could provide more detailed information on the properties and potential applications of 3-Cyano-5-fluoro-benzoic acid.

properties

IUPAC Name

3-cyano-5-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO/c9-8(12)6-1-5(4-11)2-7(10)3-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBLIJUBANCKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-fluoro-benzoic acid chloride

Synthesis routes and methods I

Procedure details

3-Fluoro-5-cyanobenzoic acid (2.5 g, 15.14 mmol) was treated with a solution of oxalyl chloride (30 mL of 2.5 M in dichloromethane, 75 mmol) and a catalytic amount of N,N-dimethylformamide. The reaction was stirred at ambient temperature for 2.5 hours. The excess oxalyl chloride was removed in vacuo to afford 3-fluoro-5-cyanobenzoyl chloride.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.65 g (10.0 mmol) 3-cyano-5-fluorobenzoic acid were boiled for 2 h with 7.27 mL (100 mmol) thionyl chloride with stirring. The reaction mixture was evaporated to dryness i. vac. and coevaporated twice with toluene. The residue was reacted further as the crude product.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
7.27 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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